molecular formula C6H12O2 B8137748 2H-Pyran-4-ol, tetrahydro-2-methyl-, (2R-trans)- CAS No. 82110-17-6

2H-Pyran-4-ol, tetrahydro-2-methyl-, (2R-trans)-

Cat. No.: B8137748
CAS No.: 82110-17-6
M. Wt: 116.16 g/mol
InChI Key: ZHPKAPJNEIKPGV-RITPCOANSA-N
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Description

2H-Pyran-4-ol, tetrahydro-2-methyl-, (2R-trans)- is a chemical compound with the molecular formula C6H12O2. It is a member of the pyran family, which are heterocyclic compounds containing an oxygen atom in a six-membered ring. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-4-ol, tetrahydro-2-methyl-, (2R-trans)- typically involves organic synthesis reactions. . This method requires specific reaction conditions, including the use of appropriate catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. The exact methods can vary depending on the desired purity and yield. Typically, the synthesis involves the use of high-pressure reactors and continuous flow systems to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

2H-Pyran-4-ol, tetrahydro-2-methyl-, (2R-trans)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

The reactions of 2H-Pyran-4-ol, tetrahydro-2-methyl-, (2R-trans)- typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2H-Pyran-4-ol, tetrahydro-2-methyl-, (2R-trans)- can produce various carbonyl compounds, while reduction can produce alcohols .

Scientific Research Applications

2H-Pyran-4-ol, tetrahydro-2-methyl-, (2R-trans)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2H-Pyran-4-ol, tetrahydro-2-methyl-, (2R-trans)- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes and receptors to modulate their activity. The exact mechanism can vary depending on the specific application and context .

Properties

IUPAC Name

(2R,4S)-2-methyloxan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-5-4-6(7)2-3-8-5/h5-7H,2-4H2,1H3/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPKAPJNEIKPGV-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCO1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H](CCO1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401237949
Record name 2H-Pyran-4-ol, tetrahydro-2-methyl-, (2R-trans)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401237949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82110-17-6
Record name 2H-Pyran-4-ol, tetrahydro-2-methyl-, (2R-trans)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82110-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyran-4-ol, tetrahydro-2-methyl-, (2R-trans)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401237949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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